3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea
Description
This urea derivative features a 3-chloro-4-methoxyphenyl group and a 4-(6-methylpyridazin-3-yloxy)phenyl moiety.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-12-3-10-18(24-23-12)27-15-7-4-13(5-8-15)21-19(25)22-14-6-9-17(26-2)16(20)11-14/h3-11H,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDGPCXOBIQBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea typically involves the reaction of 3-chloro-4-methoxyaniline with 4-[(6-methylpyridazin-3-yl)oxy]phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the original amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions include nitro derivatives, halogenated compounds, and reduced amines.
Scientific Research Applications
3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Industrial Applications: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea (4g)
- Structural Differences: Replaces the pyridazine-ether group with an azetidinone (4-membered lactam) ring. Substitutes 4-methylphenyl for 4-methoxyphenyl.
- Synthesis : Prepared via reaction of isocyanate with a precursor (87% yield), similar to urea-forming methodologies applicable to the target compound .
1-Methylethyl (3-Chloro-4-methoxyphenyl)carbamate (Chlorpropham Analog)
- Structural Differences :
- Carbamate (-OCONH-) backbone instead of urea (-NHCONH-).
- Lacks the pyridazine-ether group.
- Applications : Used as a pesticide (chlorpropham), highlighting the role of chloro-methoxyphenyl groups in agrochemical activity .
- Implications : The urea moiety in the target compound may enhance hydrogen-bonding interactions compared to carbamates, favoring pharmaceutical over pesticidal use.
1-(4-Chloro-3-(Trifluoromethyl)phenyl)-3-(4-((2-Oxo-1,2-dihydropyridin-4-yl)oxy)phenyl)urea
- Structural Differences: Replaces 3-chloro-4-methoxyphenyl with 4-chloro-3-(trifluoromethyl)phenyl. Substitutes dihydropyridinone for pyridazine.
- Exact Mass : 423.0328 (shared with other metabolites), suggesting comparable analytical profiles in mass spectrometry .
- Implications : The trifluoromethyl group increases lipophilicity, whereas the methoxy group in the target compound may improve solubility.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Efficiency : Urea derivatives like the target compound and 4g are synthesized with high yields (~87%) using isocyanate chemistry, suggesting scalable production .
- Biological Activity: The pyridazine group’s planar structure may enhance π-π interactions in kinase binding pockets compared to azetidinone or carbamate analogs .
- Agrochemical vs. Pharmaceutical Use : Chlorpropham analogs demonstrate the agrochemical utility of chloro-methoxyphenyl groups, whereas ureas with heterocycles (e.g., pyridazine) are more likely to exhibit pharmaceutical activity .
Biological Activity
Overview
3-(3-chloro-4-methoxyphenyl)-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea is a synthetic organic compound categorized under urea derivatives. Its structure features two aromatic rings and a urea functional group, which contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
The compound's IUPAC name is 1-(3-chloro-4-methoxyphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea . Its molecular formula is , and it exhibits various chemical reactivity patterns, including oxidation and substitution reactions, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular pathways, leading to various pharmacological effects. The exact mechanism is context-dependent, varying from anticancer properties to antimicrobial activities.
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. It has shown efficacy in inhibiting tumor cell proliferation in vitro, particularly against certain cancer cell lines. For instance, it was found to induce apoptosis in human cancer cells by activating caspase pathways .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, which have been evaluated against various bacterial strains. In vitro tests revealed that it has a significant inhibitory effect on the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .
Data Table: Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Human breast cancer cells | 5.0 | |
| Antimicrobial | Staphylococcus aureus | 12.5 | |
| Antimicrobial | Escherichia coli | 15.0 |
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on breast cancer cells demonstrated a dose-dependent inhibition of cell proliferation. The mechanism involved the activation of apoptotic pathways, evidenced by increased levels of cleaved caspases and PARP .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth significantly, suggesting its potential as a therapeutic agent in treating bacterial infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
